N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide
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Overview
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide is a complex organic compound that features a benzamide core with methoxy and chlorothiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Chlorothiophene Intermediate: The chlorothiophene moiety can be synthesized through the halogenation of thiophene, followed by functional group modifications.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the chlorothiophene intermediate with a methoxyethyl halide under basic conditions.
Coupling with Benzamide: The final step involves coupling the methoxyethyl-chlorothiophene intermediate with 2-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorothiophene moiety can be reduced to a thiophene derivative.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: Chlorothiophene can be reduced to thiophene.
Substitution: Chlorine can be replaced with various nucleophiles to form new derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit a particular enzyme involved in a disease pathway or bind to a receptor to modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzamide
- N-(2-(5-fluorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzamide
- N-(2-(5-methylthiophen-2-yl)-2-methoxyethyl)-2-methoxybenzamide
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-19-11-6-4-3-5-10(11)15(18)17-9-12(20-2)13-7-8-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUFZIURWFQSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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